molecular formula C13H8BrClO B1292322 2-Bromo-3'-chlorobenzophenone CAS No. 99586-30-8

2-Bromo-3'-chlorobenzophenone

Cat. No.: B1292322
CAS No.: 99586-30-8
M. Wt: 295.56 g/mol
InChI Key: PNDHEPVJKLYTOJ-UHFFFAOYSA-N
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Description

2-Bromo-3'-chlorobenzophenone (CAS: 99586-30-8) is a benzophenone derivative with the molecular formula C₁₃H₈BrClO and a molecular weight of 295.56 g/mol. Structurally, it consists of two aromatic rings connected by a ketone group, with a bromine atom at the 2-position of one ring and a chlorine atom at the 3'-position of the other . This compound is primarily utilized as an intermediate in organic synthesis, particularly in the pharmaceutical, agrochemical, and dyestuff industries . Its applications stem from its reactivity as a halogenated aromatic ketone, enabling functional group transformations in complex molecule synthesis.

Properties

IUPAC Name

(2-bromophenyl)-(3-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClO/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(15)8-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDHEPVJKLYTOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641752
Record name (2-Bromophenyl)(3-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99586-30-8
Record name (2-Bromophenyl)(3-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3’-chlorobenzophenone can be synthesized through several methods. One common approach involves the bromination and chlorination of benzophenone derivatives. For instance, the bromination of 3-chlorobenzophenone using bromine in the presence of a catalyst such as iron(III) bromide can yield 2-Bromo-3’-chlorobenzophenone .

Industrial Production Methods

In industrial settings, the production of 2-Bromo-3’-chlorobenzophenone may involve large-scale bromination and chlorination processes. These processes typically use bromine and chlorine gas, along with appropriate catalysts, to achieve high yields and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3’-chlorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Applications

1. Intermediate in Pharmaceutical Synthesis

2-Bromo-3'-chlorobenzophenone is primarily used as an intermediate in the synthesis of bupropion, an antidepressant approved by the FDA. Bupropion acts as a norepinephrine and dopamine reuptake inhibitor and is also utilized for smoking cessation therapy . The compound's role in synthesizing bupropion highlights its importance in medicinal chemistry.

2. Synthesis of Heterocycles

The compound is employed in the synthesis of various heterocyclic compounds that have potential pharmaceutical applications. It participates in substitution reactions due to the presence of halogens, facilitating the formation of complex structures necessary for drug development.

Toxicological Studies

Research has indicated that this compound exhibits mutagenic properties. In vitro studies demonstrated that it increased mutant frequencies in Salmonella strains and showed clastogenic effects, suggesting a potential risk for genetic mutations . The compound's genotoxicity was mitigated by antioxidants like N-acetyl-l-cysteine, indicating that oxidative stress plays a role in its mutagenic effects.

Synthesis of Bupropion

In a study focused on the synthesis of bupropion, researchers highlighted the critical role of this compound as an intermediate. The synthesis pathway involved several steps where this compound contributed to the formation of key intermediates necessary for the final product .

Genotoxicity Assessment

A study published in Toxicology & Applied Pharmacology assessed the genotoxicity of this compound using various assays. The findings revealed that the compound induced reactive oxygen species and exhibited mutagenic properties, raising concerns about its safety profile when used in pharmaceuticals .

Summary Table of Applications

Application AreaSpecific UseReference
Pharmaceutical SynthesisIntermediate for bupropion
Heterocyclic Compound SynthesisBuilding block for various drug candidates
Toxicological StudiesAssessment of mutagenicity

Mechanism of Action

The mechanism of action of 2-Bromo-3’-chlorobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms can form halogen bonds with target molecules, affecting their function. This compound can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects .

Comparison with Similar Compounds

Key Findings :

  • Positional isomerism significantly impacts melting points and synthetic yields. For example, 4-bromo-4'-chlorobenzophenone exhibits a high melting point (149–150°C) and synthesis yield (87%), whereas 4-bromo-2'-chlorobenzophenone shows a lower yield (65%) .
  • Reactivity differences arise from electronic effects: bromine at the 2-position (ortho to ketone) may hinder electrophilic substitution compared to para-substituted analogs.

Chain-Length Variants: Propiophenone Analogs

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Difference Applications Toxicity Profile
This compound 99586-30-8 C₁₃H₈BrClO 295.56 Benzophenone backbone Broad synthetic intermediate Not classified
2-Bromo-3'-chloropropiophenone 34911-51-8 C₉H₈BrClO 247.52 Propiophenone backbone Bupropion synthesis intermediate Mutagenic (Ames test positive)

Key Findings :

  • The propiophenone derivative (shorter alkyl chain) is associated with pharmaceutical impurities. For instance, 2-bromo-3'-chloropropiophenone (BCP) is a genotoxic impurity in bupropion, requiring strict regulatory control (ICH M7 guidelines) .
  • The benzophenone backbone offers greater stability for polymer and material science applications compared to propiophenones.

Functional Group Derivatives

Compound Name CAS Molecular Formula Key Functional Groups Applications Safety Considerations
3-Bromo-5-chloro-2-hydroxybenzophenone 85346-47-0 C₁₃H₈BrClO₂ Hydroxyl group Potential drug metabolite Requires handling for hydroxyl reactivity
2-Amino-5-bromo-2'-chlorobenzophenone 60773-49-1 C₁₃H₉BrClNO Amino group Pharmaceutical intermediate Amine-related sensitization risks
2-Bromo-3-chlorobenzaldehyde 74073-40-8 C₇H₄BrClO Aldehyde group Aldehyde-based synthesis High reactivity; corrosive

Key Findings :

  • Hydroxyl and amino groups enhance solubility and biological activity but introduce handling challenges (e.g., sensitivity to oxidation) .
  • The aldehyde derivative is more reactive than ketones, making it useful in nucleophilic additions but requiring stringent storage conditions .

Biological Activity

2-Bromo-3'-chlorobenzophenone (BCBP), with the chemical formula C13H8BrClO, is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and environmental science. This article delves into its biological activity, including its biochemical properties, cellular effects, mechanisms of action, and relevant case studies.

BCBP is primarily recognized for its role in biochemical reactions involving nucleophilic substitution and free radical bromination. It has been shown to interact with enzymes and proteins, influencing their activity. Notably, it can participate in reactions leading to the formation of various substituted benzophenones, benzoic acids, and benzyl alcohols as major products of oxidation and reduction processes.

Cellular Effects

The compound exhibits multifaceted effects on cellular functions:

  • Cell Signaling : BCBP influences cell signaling pathways, which can alter gene expression and metabolic processes.
  • Mitochondrial Function : It affects mitochondrial membrane potential, impacting energy production and triggering apoptosis under certain conditions.
  • Reactive Oxygen Species (ROS) : BCBP has been implicated in the generation of ROS, contributing to oxidative stress within cells. This is particularly relevant in studies examining its genotoxicity .

BCBP's biological effects are mediated through several mechanisms:

  • Binding Interactions : The bromine and chlorine substituents can form halogen bonds with target biomolecules such as enzymes and receptors, modifying their functions.
  • Genotoxicity : Studies indicate that BCBP exhibits mutagenic properties. It has shown positive results in the Ames test, indicating its potential to induce mutations in bacterial strains. Furthermore, it has been linked to clastogenic and aneugenic activities that may arise from reactive metabolites generated during metabolism .

Study on Genotoxicity

A significant study highlighted BCBP's genotoxic effects using the Ames test and in vitro micronucleus assays. The compound induced high frequencies of mutations and micronuclei in treated cells. The addition of antioxidants like N-acetyl-L-cysteine significantly reduced these genotoxic effects, suggesting a mechanism involving oxidative stress .

Environmental Impact

Research has also focused on BCBP's role as a pollutant. Its persistence in the environment raises concerns about its potential bioaccumulation and toxicological impacts on wildlife . This aspect is critical for assessing risks associated with industrial applications of BCBP.

Dosage Effects

The biological activity of BCBP varies significantly with dosage. In animal models, low doses may have negligible effects on cellular functions, while higher doses can lead to significant alterations in metabolic pathways and cellular signaling. Understanding these dosage-dependent effects is crucial for evaluating safety profiles in pharmacological contexts.

Transport and Distribution

BCBP's distribution within biological systems is mediated by specific transporters and binding proteins. Its accumulation in particular cellular compartments can influence its localization and biological activity. Studies suggest that the compound's lipophilicity enhances its ability to penetrate cellular membranes.

Summary Table of Biological Activities

Activity Effect Mechanism
GenotoxicityMutagenic, clastogenicReactive metabolite generation
Cell SignalingAlters gene expressionInteraction with signaling pathways
Mitochondrial DysfunctionImpaired energy productionChanges in membrane potential
Oxidative StressInduces ROSMetabolic activation

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-3'-chlorobenzophenone
Reactant of Route 2
Reactant of Route 2
2-Bromo-3'-chlorobenzophenone

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